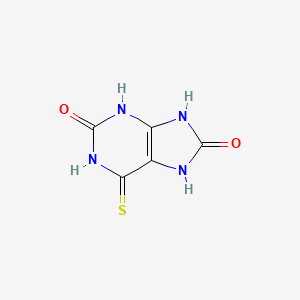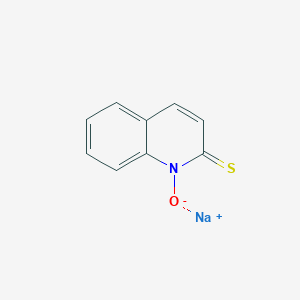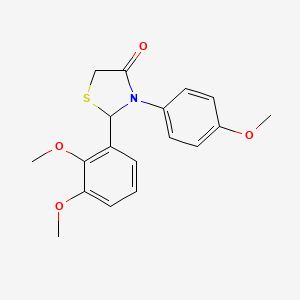
2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.
Applications De Recherche Scientifique
Antitumor Activities
A notable application of 2,3-diaryl-4-thiazolidinone derivatives, which includes compounds structurally similar to 2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone, is their potent antitumor properties. These compounds have demonstrated significant inhibitory effects on the proliferation of cancer cell lines, including human lung cancer (A549) and human breast cancer (MDA-MB-231) cells. Structure-activity relationship (SAR) analyses have identified specific derivatives with pronounced antiproliferative activities, also showing substantial inhibitory effects on cancer cell migration. One such derivative was highlighted for its ability to suppress tumor growth and metastasis, indicating the potential of these compounds as novel anticancer agents (Wu et al., 2014).
Pharmacological Evaluation
Further investigations into thiazolidinone derivatives have expanded to encompass their pharmacological profiles, including evaluations against cancer and HIV. The preparation and assessment of these compounds, particularly focusing on their anticancer properties, have been a subject of research, suggesting their utility beyond traditional therapeutic areas (Patel et al., 2013).
Antifungal and Antimicrobial Activities
The antimicrobial and antifungal activities of 4-thiazolidinone derivatives have also been documented, with a series of compounds being synthesized and evaluated against various microbial strains. This research highlights the versatility of thiazolidinone compounds in addressing a range of biological targets, further underscoring their potential in drug development (Al-Ebaisat et al., 2016).
Propriétés
Nom du produit |
2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone |
|---|---|
Formule moléculaire |
C18H19NO4S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO4S/c1-21-13-9-7-12(8-10-13)19-16(20)11-24-18(19)14-5-4-6-15(22-2)17(14)23-3/h4-10,18H,11H2,1-3H3 |
Clé InChI |
AAKUGLDBNILBQK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C(=CC=C3)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



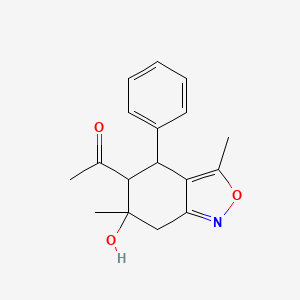
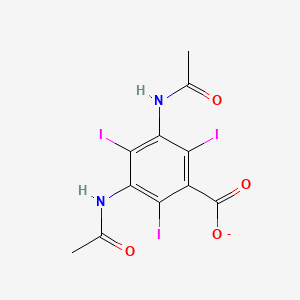
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
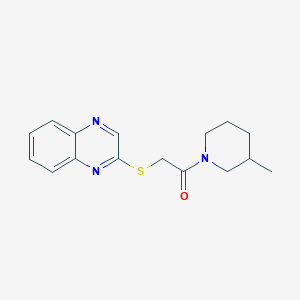
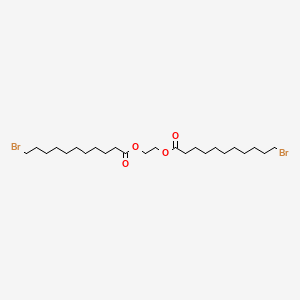
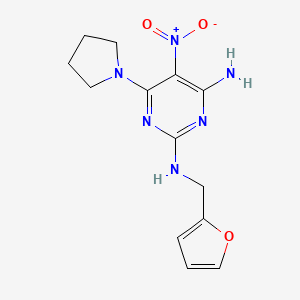
![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)


